molecular formula C5H9N3O3 B12868529 2-Isoxazolidineacetamide, 4-amino-3-oxo-

2-Isoxazolidineacetamide, 4-amino-3-oxo-

Katalognummer: B12868529
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: WBQJJGSGISYZRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isoxazolidineacetamide, 4-amino-3-oxo- is a chemical compound with the molecular formula C5H9N3O3 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of an isoxazolidine ring, an acetamide group, and an amino group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 2-Isoxazolidineacetamide, 4-amino-3-oxo- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing an amino group and a carbonyl group to form the isoxazolidine ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

2-Isoxazolidineacetamide, 4-amino-3-oxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Isoxazolidineacetamide, 4-amino-3-oxo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Isoxazolidineacetamide, 4-amino-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-Isoxazolidineacetamide, 4-amino-3-oxo- can be compared with other similar compounds, such as:

The uniqueness of 2-Isoxazolidineacetamide, 4-amino-3-oxo- lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C5H9N3O3

Molekulargewicht

159.14 g/mol

IUPAC-Name

2-(4-amino-3-oxo-1,2-oxazolidin-2-yl)acetamide

InChI

InChI=1S/C5H9N3O3/c6-3-2-11-8(5(3)10)1-4(7)9/h3H,1-2,6H2,(H2,7,9)

InChI-Schlüssel

WBQJJGSGISYZRU-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)N(O1)CC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.